9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

Catalog No.
S973670
CAS No.
862667-06-9
M.F
C36H50Si2
M. Wt
539 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

CAS Number

862667-06-9

Product Name

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

IUPAC Name

tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane

Molecular Formula

C36H50Si2

Molecular Weight

539 g/mol

InChI

InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3

InChI Key

FEAZNDXDTUMTIL-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a recently discovered organic molecule with promising applications in scientific research, particularly in the field of photocatalysis. Photocatalysis refers to the process where light activates a catalyst to drive a chemical reaction.

Potential Applications in Photoredox Catalysis

Research suggests that 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene functions as a novel organic photocatalyst. When irradiated with light, the molecule can be excited to a higher energy state. This excited state can then participate in redox reactions, meaning it can either accept or donate electrons to other molecules in the reaction mixture. This ability to generate reactive species through light absorption makes 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene a potential candidate for photoredox catalysis []. Photoredox catalysis is a powerful tool in organic synthesis, allowing for the selective formation and cleavage of chemical bonds under mild reaction conditions .

Potential for Polymerization

Another area of exploration for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is its potential role in photoinitiated polymerization. Here, the light-induced generation of reactive species by the photocatalyst could initiate the formation of polymers. This approach to polymerization offers the advantage of good spatial and temporal control over the reaction using light [].

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a novel organic compound characterized by its unique structure, which includes two triisopropylsilyl groups attached to an anthracene core. This compound has gained attention due to its potential applications as a photocatalyst in organic synthesis. Its molecular formula is C36H50Si2C_{36}H_{50}Si_2, and it is recognized for its ability to participate in photoredox catalysis, facilitating various

TIPSAn's mechanism of action revolves around its light-harvesting properties. Upon absorbing light, TIPSAn undergoes singlet fission, a process where a single absorbed photon can generate two long-lived triplet excitons []. These triplet excitons possess high energy and can participate in various photochemical reactions, making TIPSAn a promising candidate for applications in organic photovoltaics and photocatalysis [].

Involving 9,10-bis[(triisopropylsilyl)ethynyl]anthracene include:

  • Photoredox Catalysis: This compound acts as a photocatalyst, generating free radicals when exposed to light. It enables the ring-opening photopolymerization of epoxides and free radical polymerization of acrylates .
  • Oxidation Reactions: The compound undergoes oxidation through an oxidative cycle involving diphenyl iodonium salts and silanes. This process has been characterized using electron spin resonance (ESR) techniques .

The synthesis of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene typically involves:

  • Preparation of Triisopropylsilyl Ethynyl Groups: The ethynyl groups are introduced through a coupling reaction with appropriate precursors.
  • Formation of the Anthracene Core: The anthracene framework is constructed using standard organic synthesis techniques, often involving cyclization reactions.
  • Final Coupling: The triisopropylsilyl ethynyl groups are then coupled to the anthracene core to yield the final product.

These steps require careful control of reaction conditions to ensure high yields and purity .

The primary applications of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene include:

  • Photocatalysis: It serves as an effective photocatalyst for various polymerization reactions under mild irradiation conditions, making it valuable in materials science and organic chemistry .
  • Organic Synthesis: Its ability to generate free radicals opens avenues for new synthetic pathways in organic chemistry.
  • Material Science: The compound's properties can be exploited in developing advanced materials with specific optical or electronic characteristics.

Interaction studies involving 9,10-bis[(triisopropylsilyl)ethynyl]anthracene have focused primarily on its role in photoredox catalysis. Research indicates that it can effectively interact with other chemical species under light exposure, leading to various radical-mediated processes. Studies utilizing cyclic voltammetry have provided insights into its redox behavior and reaction intermediates .

Several compounds share structural or functional similarities with 9,10-bis[(triisopropylsilyl)ethynyl]anthracene. Here are some notable examples:

Compound NameStructure TypeUnique Features
9,10-DiphenylanthraceneAnthracene derivativeKnown for high fluorescence efficiency
9,10-Bis(phenylethynyl)anthraceneAnthracene derivativeExhibits strong photophysical properties
TriisopropylsilylethynylanthraceneSilane-substituted anthraceneUsed in similar photocatalytic applications
2-Amino-9,10-bis(triisopropylsilylethynyl)anthraceneAmino-substituted variantPotentially enhanced solubility and reactivity

Uniqueness

9,10-bis[(triisopropylsilyl)ethynyl]anthracene stands out due to its dual triisopropylsilyl substituents that enhance its solubility and stability while facilitating effective radical generation under mild conditions. This combination makes it particularly suitable for practical applications in polymer chemistry compared to other similar compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

[Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]

Dates

Modify: 2024-04-14

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